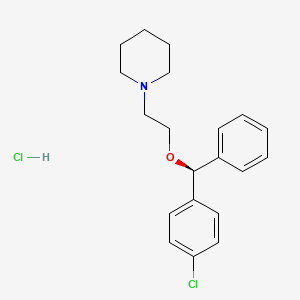
Levocloperastine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levocloperastine hydrochloride is a novel antitussive agent used primarily for the treatment of dry cough. It is the levorotatory isomer of DL-cloperastine and has a distinct pharmacological profile. This compound acts on both the central bulbar cough center and peripheral receptors in the tracheobronchial tree, providing a dual mechanism of action .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of levocloperastine hydrochloride involves several steps, starting from the appropriate precursors. The key steps include:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring structure.
Substitution Reactions: Various substitution reactions are carried out to introduce the necessary functional groups.
Hydrochloride Formation: The final step involves the conversion of the base compound to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the chemical reactions in batches.
Purification: The product is purified using techniques such as crystallization and filtration.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions: Levocloperastine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Reactions are typically carried out in solvents such as methanol, ethanol, and acetonitrile.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
Levocloperastine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on cellular pathways and receptor interactions.
Medicine: this compound is extensively researched for its therapeutic potential in treating cough and related respiratory conditions.
Industry: It is used in the formulation of pharmaceutical products and as a standard in quality control processes
作用机制
Levocloperastine hydrochloride exerts its effects through a dual mechanism of action:
Central Action: It acts on the central bulbar cough center in the brain, reducing the activity of the cough reflex.
Peripheral Action: It also acts on peripheral receptors in the tracheobronchial tree, reducing irritation and suppressing cough.
The molecular targets include specific receptors in the central nervous system and the respiratory tract. The pathways involved are related to the modulation of neurotransmitter release and receptor sensitivity .
相似化合物的比较
Levocloperastine hydrochloride is compared with other similar compounds such as:
DL-Cloperastine: The racemic mixture of cloperastine, which has a different pharmacological profile.
Codeine: An opioid antitussive agent with a different mechanism of action and side effect profile.
Levodropropizine: Another non-opioid antitussive agent with a distinct mechanism of action.
Uniqueness: this compound is unique due to its dual mechanism of action, faster onset of action, and improved tolerability compared to other antitussive agents. It does not cause addiction or dependence, making it a safer alternative to opioid-based cough suppressants .
属性
CAS 编号 |
220282-83-7 |
|---|---|
分子式 |
C20H25Cl2NO |
分子量 |
366.3 g/mol |
IUPAC 名称 |
1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C20H24ClNO.ClH/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;/h1,3-4,7-12,20H,2,5-6,13-16H2;1H/t20-;/m0./s1 |
InChI 键 |
UNPLRYRWJLTVAE-BDQAORGHSA-N |
手性 SMILES |
C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
规范 SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,4S,5R,6S,8S,9R,13R,16S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775063.png)
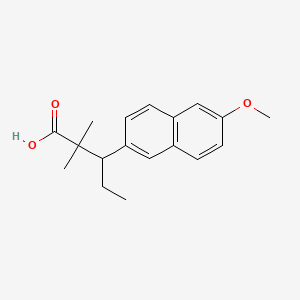

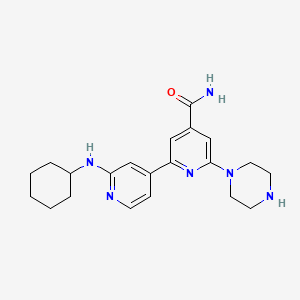
![4-[4-[2-(2,4-Dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate](/img/structure/B10775092.png)
![(E)-4-(dimethylamino)-N-[7-fluoro-4-(2-methylanilino)-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-8-yl]-N-methylbut-2-enamide](/img/structure/B10775099.png)
![3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride](/img/structure/B10775104.png)
![3-(Cyclopropylamino)-5-{[3-(Trifluoromethyl)phenyl]amino}pyrimido[4,5-C]quinoline-8-Carboxylic Acid](/img/structure/B10775106.png)
![sodium;11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B10775119.png)
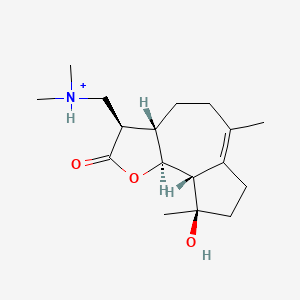
![3-(Cyclopropylamino)-5-[3-(trifluoromethyl)anilino]pyrimido[4,5-c]quinoline-8-carboxylate](/img/structure/B10775133.png)
![5-[(E)-2-(2-amino-5-methylpyridin-3-yl)ethenyl]-N-[2-(2,4-dichlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B10775135.png)
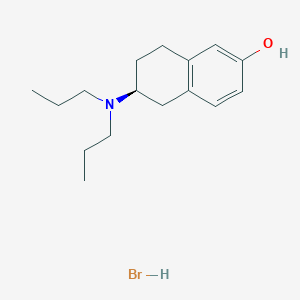
![[Met5]-Enkephalin, amide TFA](/img/structure/B10775154.png)
